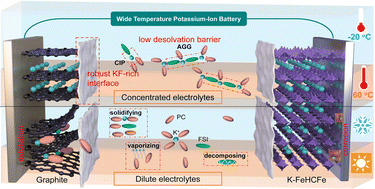Rejuvenating propylene carbonate-based electrolytes by regulating the coordinated structure toward all-climate potassium-ion batteries†
Energy & Environmental Science Pub Date: 2023-11-22 DOI: 10.1039/D3EE03340F
Abstract
Potassium-ion batteries (PIBs) suffer from a restricted desolvation process, unstable interfaces and severe capacity deterioration at extreme temperatures, which hinders their application as an alternative technology to lithium-ion batteries. Herein, by regulating the ion–solvent-coordinated structure, substantial ion-pairs and aggregates are formed while the solvent-separated ion pairs are reduced, enabling a KF-rich interface and a low desolvation barrier to improve wide-temperature performance. Consequently, the designed propylene carbonate-based electrolyte rejuvenates graphite anodes, delivering a high reversible capacity of ∼220 mA h g−1 without attenuation at 0–60 °C. Moreover, graphite‖K–FeHCFe full cells can fully restore their original capacity at 0 °C and 25 °C even after operation at 60 °C and −20 °C. Remarkably, the full cells also exhibit a high room-temperature capacity retention of ∼63.7 mA h g−1 (66.6%) at −20 °C and achieve stable cycling over 1000 cycles at 0 °C (capacity retention of 92.1%), 25 °C (85.7%) and 60 °C (85.3%). This work rejuvenates propylene carbonates in graphite-based all-climate potassium-ion batteries, thereby promoting the development of a low-cost electrochemical energy storage system.


Recommended Literature
- [1] Stitching together SNx units in the coordination sphere of zirconium: assembly of a tris(imido)sulfite and a hydrazidobis(imido)sulfite†
- [2] The bearing of the dissociation constant of urea on its constitution
- [3] Design synthesis and photocatalytic activity of a novel lilac-like silver-vanadate hybrid solid based on dicyclic rings of [V4O12]4− with {Ag7}7+ cluster†
- [4] Inside front cover
- [5] Determination of total phosphorus in soil and sludge by an effective headspace gas chromatographic method
- [6] Contents list
- [7] Guidelines for the assembly of hydrogen-bonded macrocycles
- [8] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [9] An all-female graduate student organization participating in chemistry outreach: a case study characterizing leadership in the community of practice
- [10] Straightforward synthesis of MTW-type magnesium silicalite for CO2 fixation with epoxides under mild conditions†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 1115-82-8
-
CAS no.: 107016-79-5
-
CAS no.: 14674-74-9









